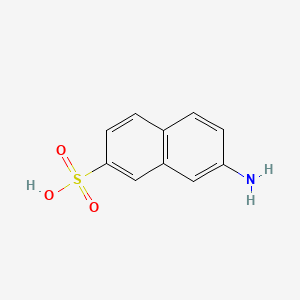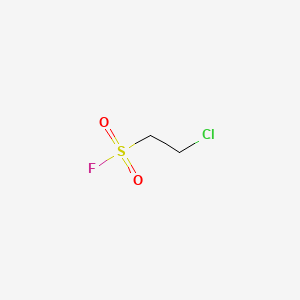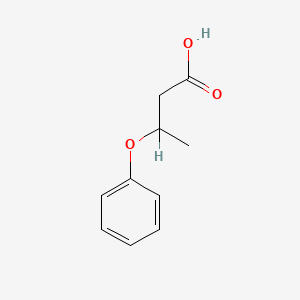
3-Phenoxybutanoic acid
Vue d'ensemble
Description
Synthesis Analysis
A paper titled “Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives” discusses the synthesis of 3-Phenoxybenzoic acid derivatives . The paper mentions that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were synthesized and found to exhibit peroxisome proliferator-activated receptor γ agonist activity .Molecular Structure Analysis
The molecular structure of 3-Phenoxybutanoic acid consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChIKeys of the compound are FBJWHMYVHYDATM-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chiral Hydroxyalkanoic Acids Production
3-Phenoxybutanoic acid plays a role in the synthesis of chiral hydroxyalkanoic acids. These compounds, derived from polyhydroxyalkanoates (PHA), are enantiomerically pure and find applications in the fine chemical, pharmaceutical, and medical industries. Studies have developed efficient methods for producing chiral hydroxyalkanoic acid monomers from PHA, with applications in various fields due to their chirality and purity (Ren et al., 2005).
Microbial Production and Applications
Research has explored the microbial production of hydroxyalkanoic acids, including derivatives of 3-Phenoxybutanoic acid. These compounds have been studied for their potential applications in biotechnology and materials science. The physiological functions of these chiral hydroxyalkanoates, along with their production technologies, have been extensively reviewed (Chen & Wu, 2005).
Biopolymer Studies
In biopolymer research, compounds like 3-Phenoxybutanoic acid are valuable for studying the properties of biological polymers. For instance, they can be used to analyze the conformational behavior of oligomers and polymers in solutions, contributing to the understanding of their physical and chemical properties in various applications (Li et al., 1998).
Gas-phase Elimination Studies
The thermal gas-phase elimination of β-substituted carboxylic acids, including derivatives of 3-Phenoxybutanoic acid, has been studied to understand their chemical behavior under pyrolysis conditions. This research contributes to the broader understanding of chemical reactions and mechanisms relevant to various industrial processes (Al-Awadi et al., 2005).
Application in Tissue Engineering
Polyhydroxyalkanoates, including derivatives of 3-Phenoxybutanoic acid, have applications in tissue engineering. They are used to develop medical devices and tissue engineering solutions due to their biodegradability and thermoprocessable properties. Research in this area focuses on developing and evaluating these materials for various medical applications (Chen & Wu, 2005).
Propriétés
IUPAC Name |
3-phenoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJWHMYVHYDATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983074 | |
| Record name | 3-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxybutanoic acid | |
CAS RN |
64508-87-8 | |
| Record name | Butanoic acid, 3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064508878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30983074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



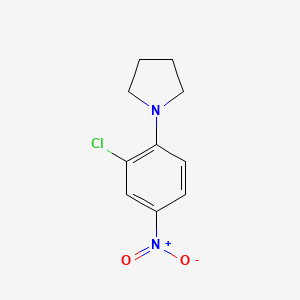
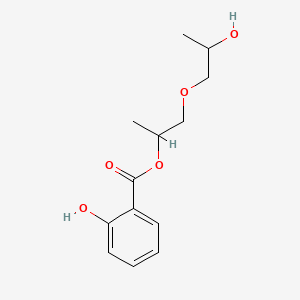
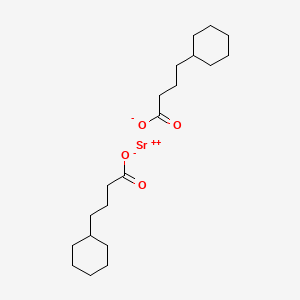
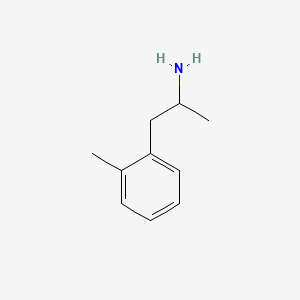
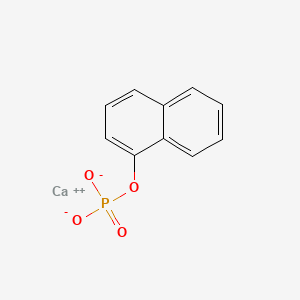
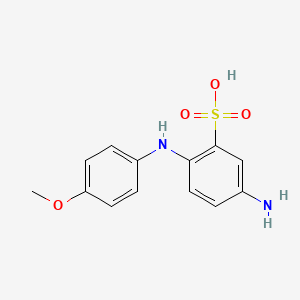
![5-[[(1-Hydroxy-2-naphthyl)carbonyl]octadecylamino]phthalic acid](/img/structure/B1605719.png)
![3-[[4-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonic acid](/img/structure/B1605723.png)
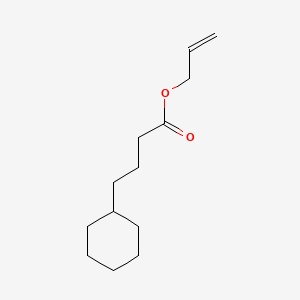
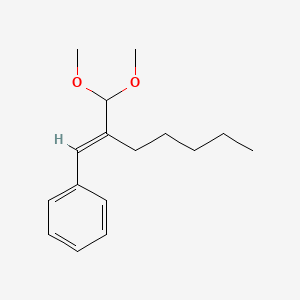
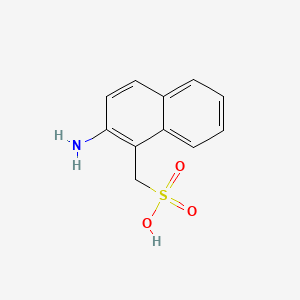
![Dinaphtho[2,1-b:1',2'-d]thiophene](/img/structure/B1605730.png)
